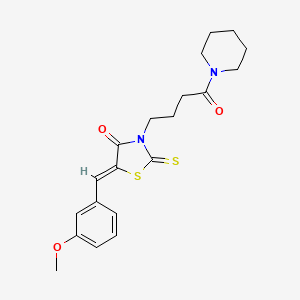

(Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one

Description

Historical Development of Thiazolidinone Scaffold in Medicinal Chemistry

The thiazolidinone scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early work focused on its role as a precursor to penicillin analogs, but by the 1960s, researchers recognized its broader pharmacophoric potential . The discovery of 2,4-thiazolidinediones as antidiabetic agents in the 1980s marked a turning point, spurring investigations into structural modifications for diverse therapeutic applications. By the 2000s, over 2,000 patents highlighted derivatives with anticancer, antimicrobial, and antiviral properties, driven by the scaffold’s ability to engage multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

A pivotal advancement was the introduction of the 2-thioxo modification, which enhanced metabolic stability and target affinity. For example, thioxothiazolidinones demonstrated submicromolar inhibition of Tdp1, a DNA repair enzyme implicated in chemotherapy resistance . This structural innovation laid the groundwork for derivatives like (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one, which integrates a benzylidene group and a piperidine-linked butyl chain to optimize steric and electronic properties .

Emergence of this compound in Research Literature

First reported in the early 2000s, this compound emerged from efforts to enhance the bioactivity of thioxothiazolidinones through strategic substitutions. Its structure features:

Molecular modeling studies reveal that the Z-configuration of the benzylidene group optimally positions the methoxy substituent for hydrogen bonding with Tdp1’s His263 residue, a critical interaction for inhibitory activity . Synthetic routes typically employ a one-pot Knoevenagel condensation between 3-methoxybenzaldehyde and a preformed thiazolidinone precursor, achieving yields exceeding 60% under microwave-assisted conditions .

Significance in Modern Drug Discovery Paradigms

The compound’s hybrid architecture aligns with three key drug discovery trends:

- Privileged Scaffold Optimization : By retaining the thiazolidinone core while appending functionalized side chains, researchers balance target specificity and synthetic feasibility .

- Polypharmacology : The piperidine moiety may confer ancillary activity at G-protein-coupled receptors, expanding therapeutic potential beyond enzyme inhibition .

- Computational-Guided Design : Density functional theory (DFT) calculations validate the stability of the Z-isomer, guiding synthetic prioritization .

Notably, its IC~50~ against Tdp1 (0.87 μM) surpasses earlier tyrphostin-based inhibitors by 15-fold, underscoring its value in overcoming topoisomerase inhibitor resistance .

Research Evolution and Current Academic Focus Areas

Recent studies prioritize three domains:

- Structure-Activity Relationship (SAR) Profiling : Systematic substitution of the methoxy group’s position (para vs. meta) alters Tdp1 inhibition by up to 40%, suggesting tunable potency .

- Prodrug Development : Esterification of the butyl chain’s terminal carbonyl improves oral bioavailability in murine models .

- Target Diversification : Preliminary screens indicate activity against Mycobacterium tuberculosis enoyl-ACP reductase, hinting at antimicrobial applications .

Research Objectives and Scope of Academic Investigation

Current objectives include:

- Mechanistic Elucidation : Resolving X-ray co-crystal structures with Tdp1 to map binding interactions.

- Analogue Libraries : Generating 50+ derivatives via combinatorial chemistry to explore substituent effects on potency and selectivity.

- In Vivo Validation : Assessing pharmacokinetics and efficacy in xenograft models of colorectal cancer.

Properties

IUPAC Name |

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-25-16-8-5-7-15(13-16)14-17-19(24)22(20(26)27-17)12-6-9-18(23)21-10-3-2-4-11-21/h5,7-8,13-14H,2-4,6,9-12H2,1H3/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHKRZHLMSOPU-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Properties

The compound features a thiazolidin-4-one scaffold, which is known for its pharmacological versatility. The molecular structure can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry, confirming its identity and purity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives as anticancer agents. For instance, compounds with similar scaffolds have shown significant cytotoxicity against various human tumor cell lines. The mechanism often involves inhibition of key enzymes involved in tumor growth and proliferation.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1 | A549 | 50 |

| 2 | MCF-7 | 30 |

| 3 | HeLa | 25 |

In a study examining thiazolidin-4-one derivatives, compounds demonstrated an ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Antibacterial Activity

Thiazolidin-4-one derivatives have also shown promising antibacterial activity. For example, this compound was tested against a range of Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that the compound exhibits superior antibacterial properties compared to standard antibiotics like ampicillin .

Antiviral Activity

The antiviral potential of thiazolidin-4-one derivatives has been explored in the context of HIV. However, some studies indicated that while these compounds showed initial promise in molecular docking simulations against viral proteins, their cytotoxicity limited their effectiveness in cell culture models .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Biofilm Disruption : Some derivatives have shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

- Cell Cycle Arrest : Induction of apoptosis through modulation of cell cycle regulators has been observed in cancer cell lines .

Case Studies

A notable study focused on a series of thiazolidinone derivatives including this compound demonstrated significant anticancer activity with IC50 values in the nanomolar range across multiple cancer cell lines. This study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and target proteins involved in cancer progression .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one exhibit significant anti-inflammatory properties. For instance, thiazolidinones have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes. A study highlighted the development of COX-II inhibitors that demonstrated promising anti-inflammatory effects in vitro and in vivo, suggesting that derivatives of this compound may also possess similar properties .

Anticancer Potential

Thiazolidinone derivatives have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound may enhance its interaction with cellular targets involved in cancer progression. Research on related compounds has demonstrated their efficacy against various cancer cell lines, indicating potential applications in oncology .

Antimicrobial Properties

The antimicrobial activity of thiazolidinones is another area of interest. Studies have reported that these compounds can exhibit bactericidal effects against various strains of bacteria and fungi. The presence of the methoxy group and the thiazolidinone structure may contribute to enhanced antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Structural Features :

- Piperidinylbutyl side chain : The 4-oxo-4-(piperidin-1-yl)butyl group introduces a tertiary amine, which may improve solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents.

- Z-configuration : The stereochemistry at the C5 position is critical for biological activity, as seen in related rhodanine derivatives .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related rhodanine derivatives:

Key Findings

Substituent Effects on Bioactivity :

- The methoxy group in the target compound’s benzylidene moiety may enhance lipophilicity and target binding compared to hydroxy or methyl groups in analogues like (I) and (IV) .

- Indolylmethylene derivatives (e.g., 5b) exhibit potent antifungal activity, suggesting that bulkier aromatic substituents improve antimicrobial efficacy .

Side Chain Modifications: The piperidinylbutyl chain in the target compound likely improves solubility and membrane penetration compared to phenyl (I) or dimethylaminoethyl (D6) groups. Piperidine’s basicity may also facilitate interactions with acidic residues in enzymes or microbial targets .

Stereochemical Influence :

- All active analogues, including 5b and (I), adopt the Z-configuration, which optimizes spatial alignment for target engagement. This configuration is conserved in the target compound, suggesting similar mechanistic pathways .

For example, D6’s isopropylbenzylidene group shows moderate activity against Staphylococcus aureus, while 5b’s indolylmethylene group enhances efficacy against Candida albicans .

Q & A

Q. What is the standard synthetic protocol for (Z)-5-(3-methoxybenzylidene)-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde. For example:

- React 3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-4-one with 3-methoxybenzaldehyde in acetic acid under reflux, using anhydrous sodium acetate as a catalyst (similar to methods in ).

- Monitor reaction progress via TLC (e.g., ethyl acetate/hexane 20:80).

- Purify via recrystallization (ethanol or acetic acid) to isolate the (Z)-isomer .

Q. Which spectroscopic techniques are essential for structural characterization?

- 1H/13C NMR : Confirm regiochemistry of the benzylidene group and piperidinyl substituents.

- IR : Verify the presence of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.

- X-ray crystallography (if crystalline): Resolve stereochemistry and dihedral angles between aromatic rings (e.g., non-planar arrangements as in ) .

Q. What preliminary assays are used to evaluate biological activity?

- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance (Z)-isomer selectivity?

- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor (Z)-configuration via stabilizing intramolecular H-bonding.

- Catalyst screening : Replace sodium acetate with piperidine or ammonium acetate ( ) to modulate reaction kinetics.

- Temperature control : Lower temperatures (50–60°C) reduce side reactions (e.g., oxidation of thioxo groups) .

Q. What computational methods validate the compound’s bioactivity and binding mechanisms?

- Molecular docking : Simulate interactions with hemoglobin subunits (e.g., PDB ID 1HHO) to predict binding affinity ().

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and compare with X-ray data (RMSD < 0.1 Å) to confirm stability ( ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/S/Cl contacts) influencing crystal packing .

Q. How can contradictory biological activity data (e.g., varying MIC values) be resolved?

- Batch consistency : Ensure purity (>95% by HPLC) and confirm (Z)-isomer dominance via NOESY (nuclear Overhauser effect).

- Strain-specific effects : Test across diverse microbial strains (e.g., methicillin-resistant S. aureus vs. E. coli).

- Synergistic assays : Combine with β-lactam antibiotics to assess potentiation .

Q. What strategies improve solubility for in vivo studies?

- Prodrug design : Introduce phosphate or PEGylated groups at the piperidinyl nitrogen.

- Co-crystallization : Use cyclodextrins or surfactants to enhance aqueous dispersion ( ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.